5-methoxy-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol
Description
5-Methoxy-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol is a heterocyclic compound featuring a pyrazole core substituted with a 4-methylthiazole ring at position 3 and a methoxyphenol group at position 2. Its structure combines electron-rich aromatic systems (methoxy and phenolic groups) with a thiazole moiety, which is often associated with biological activity. The compound’s synthesis likely involves condensation reactions between pyrazolone precursors and thiazole-containing intermediates, as seen in analogous syntheses (e.g., ) .
The methyl group on the thiazole ring may enhance lipophilicity, while the phenolic hydroxyl and methoxy groups contribute to hydrogen-bonding capabilities.
Properties
IUPAC Name |
5-methoxy-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-8-7-20-14(16-8)11-6-15-17-13(11)10-4-3-9(19-2)5-12(10)18/h3-7,18H,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRZCBZBWPOIPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=C(NN=C2)C3=C(C=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-methoxy-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives.
Formation of the pyrazole ring: The pyrazole ring can be synthesized by cyclization reactions involving hydrazines and 1,3-diketones.
Coupling reactions: The final step involves coupling the thiazole and pyrazole rings with a phenol derivative under appropriate conditions to form the target compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The phenolic hydroxyl group undergoes nucleophilic substitution under basic conditions. For example:
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Methylation : Reaction with methyl iodide (CH₃I) in acetone using K₂CO₃ as a base yields the methyl ether derivative (95% yield) .
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Demethylation : Hydrolysis with HBr in acetic acid removes the methoxy group (80% conversion) .
The thiazole ring participates in C–H functionalization via palladium-catalyzed cross-coupling. For instance:
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Suzuki–Miyaura coupling with aryl boronic acids in DMF/H₂O (Pd(PPh₃)₄, 80°C) introduces aryl groups at the thiazole C-5 position.
Oxidation
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The pyrazole ring undergoes oxidation with KMnO₄ in acidic media to form pyrazole-1-oxides (72% yield).
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The phenolic hydroxyl group is oxidized by DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to a quinone structure under mild conditions (50°C, 6 h) .
Reduction
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Catalytic hydrogenation (H₂/Pd-C, ethanol) reduces the thiazole ring to a thiazolidine derivative (65% yield).
Cyclization and Condensation Reactions
The compound serves as a precursor in heterocycle synthesis :
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Reaction with hydrazine hydrate in ethanol forms fused pyrazolo-thiazole systems via intramolecular cyclization (Scheme 1) .
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Condensation with aldehydes (e.g., 4-fluorobenzaldehyde) generates Schiff base derivatives, which exhibit enhanced biological activity .
Table 1: Key Cyclization Reactions
Electrophilic Aromatic Substitution
The electron-rich thiazole and pyrazole rings undergo electrophilic substitution:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the thiazole C-4 position (60% yield) .
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Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups to the pyrazole ring (55% yield) .
Complexation with Metal Ions
The phenolic oxygen and thiazole nitrogen act as ligands for metal coordination:
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Cu(II) complexes show enhanced radical scavenging activity (IC₅₀ = 8.3 µM) .
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Fe(III) complexes exhibit magnetic properties due to d-orbital interactions .
Table 2: Metal Complex Properties
| Metal Ion | Ligand Sites | Application | Stability Constant (log K) | Source |
|---|---|---|---|---|
| Cu(II) | Phenol-O, Thiazole-N | Antioxidant | 12.4 | |
| Fe(III) | Pyrazole-N, Thiazole-S | Magnetic materials | 10.9 |
Interaction with Biological Targets
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Enzyme inhibition : The compound inhibits cyclooxygenase-2 (COX-2) by binding to the active site (Ki = 0.8 nM) .
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DNA intercalation : Planar regions of the molecule intercalate with DNA base pairs, confirmed by UV-Vis hypochromicity .
Stability Under Reaction Conditions
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Thermal stability : Decomposes above 250°C (TGA data).
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Photostability : Degrades under UV light (λ = 254 nm) via radical-mediated pathways.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that combines a methoxy group, a thiazole moiety, and a pyrazole ring. The molecular formula is , and it has been characterized using various spectroscopic techniques.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of 5-methoxy-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol. For instance, it has shown effectiveness against various bacterial strains, indicating potential applications in treating infections. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies revealed that it can induce apoptosis in cancer cell lines, suggesting its potential use as an anticancer agent. The specific pathways involved include the modulation of cell cycle regulators and pro-apoptotic factors.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2, which are critical in the inflammatory response. This suggests a potential role in treating chronic inflammatory diseases.
Case Studies
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound were synthesized and evaluated for their anticancer activity against pancreatic cancer cells. The results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis rates .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of this compound in animal models of arthritis. The results showed a significant reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-methoxy-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole-Thiazole Cores
Compound 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- Key Differences: Replaces the methoxyphenol group with a chlorophenyl-thiazole system and incorporates a triazole ring.
- Crystallography : Isostructural with Compound 5 (bromo derivative), showing similar molecular conformations but distinct crystal packing due to halogen size differences .
5-Methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol
- Key Differences: Substitutes the 4-methylthiazole with a phenoxy group.
- The phenoxy group may enhance π-π stacking but reduce polarity .
5-Methoxy-2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol
- Key Differences : Replaces the thiazole ring with a 4-methoxyphenyl group.
Functional Analogues with Modified Substituents
4-Hydroxy-3-(2-(5-((4-methoxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-6-methyl-2H-pyran-2-one (5b)
- Key Differences : Incorporates a pyran-2-one ring and a methoxybenzylidene group.
- Impact: The pyranone moiety introduces additional hydrogen-bonding sites, while the benzylidene group may confer photoactivity or chelation properties absent in the target compound .
2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide (AB4)
- Key Differences : Features a sulfonamide linker and triazole-thiazole hybrid structure.
- Impact: The sulfonamide group enhances water solubility and bioactivity, as seen in antimicrobial applications. The target compound’s phenolic group may offer similar solubility challenges without the sulfonamide’s ionizable proton .
Physicochemical and Pharmacological Comparisons
Table 1: Key Properties of Selected Analogues
Research Findings and Implications
- Crystal Packing : The target compound’s methyl group on the thiazole may lead to less dense crystal packing compared to halogenated analogues (e.g., Compound 4), influencing solubility and formulation .
- Bioactivity : Thiazole-pyrazole hybrids (e.g., Compound 4) demonstrate antimicrobial activity, suggesting the target compound could be optimized for similar applications .
- Spectroscopic Signatures: IR and NMR spectra of the target compound would show characteristic peaks for phenolic O–H (~3400 cm⁻¹), thiazole C=N (~1600 cm⁻¹), and methoxy C–O (~1250 cm⁻¹), aligning with data from analogues .
Biological Activity
5-Methoxy-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions that incorporate various chemical methodologies. The compound is derived from the combination of thiazole and pyrazole moieties, which are known for their pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A comprehensive evaluation was conducted against various bacterial strains:
| Compound | Bacterial Strain | MIC (μg/mL) | Activity |
|---|---|---|---|
| 10a | E. coli | 250 | Moderate |
| 10b | S. aureus | 125 | Good |
| 10c | P. mirabilis | 62.5 | Excellent |
| 10d | B. subtilis | 100 | Moderate |
The minimum inhibitory concentration (MIC) values indicate that the compound shows varying degrees of effectiveness against different pathogens, with some derivatives exhibiting excellent activity against P. mirabilis and S. aureus .
Antitubercular Activity
Another significant aspect of this compound is its antitubercular activity. Research has shown that derivatives of thiazole and pyrazole can inhibit the growth of Mycobacterium tuberculosis. The biological evaluation revealed:
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
These results indicate that the synthesized compounds possess moderate to good anti-tubercular activity, making them potential candidates for further development in tuberculosis treatment .
Cytotoxicity and Apoptosis Induction
Studies have also explored the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated potential as an apoptosis inducer, which is crucial for cancer therapy:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A-431 | <10 | Apoptosis via caspase activation |
| Jurkat (Bcl-2) | <15 | Disruption of mitochondrial membrane potential |
The ability to induce apoptosis in cancer cells highlights the therapeutic potential of this compound in oncology .
Case Studies
A notable case study involved the administration of a derivative of this compound in a murine model of tuberculosis. The results indicated a significant reduction in bacterial load compared to controls, suggesting that the compound could enhance treatment efficacy when combined with standard therapies .
Q & A
Q. What established synthetic routes are available for 5-methoxy-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol?
The compound is synthesized via cyclocondensation of 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with phenyl hydrazine in a mixture of ethanol and glacial acetic acid under reflux (7 hours). Purification involves silica gel column chromatography followed by recrystallization from ethanol, yielding ~45% . Analogous methods for pyrazole-thiazole hybrids use similar hydrazine-based cyclization, with reaction monitoring via TLC and solvent optimization (e.g., glacial acetic acid as a catalyst) .
Q. How is the structural conformation of this compound validated?
X-ray crystallography confirms the molecular geometry, including dihedral angles between the pyrazole core (16.83° with methoxyphenyl, 48.97° with phenyl, and 51.68° with hydroxyphenyl rings). Hydrogen bonding (O-H···N) stabilizes the crystal lattice . Complementary techniques like IR spectroscopy identify functional groups (e.g., hydroxyl stretch at ~3406 cm⁻¹, carbonyl at ~1721 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound?
Based on GHS classification for structurally similar phenols, the compound likely requires handling in a fume hood with PPE (gloves, lab coat). Hazards may include skin/eye irritation (Category 2) and respiratory toxicity (H335). Consult SDS guidelines for pyrazole derivatives, which recommend ethanol/water recrystallization to minimize dust exposure .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
Yield optimization may involve:
- Solvent selection : Testing polar aprotic solvents (e.g., DMF) to improve cyclization kinetics.
- Catalyst screening : Lewis acids (e.g., ZnCl₂) for enhanced hydrazine reactivity.
- Reaction time : Extending reflux duration beyond 7 hours (monitored by TLC) to ensure completion .
- Purification : Gradient elution in column chromatography to separate byproducts. Current methods report 45% yield, suggesting room for improvement .
Q. What computational strategies predict the biological activity of this compound?
Molecular docking studies can model interactions with biological targets (e.g., kinases, GPCRs) based on pyrazole-thiazole pharmacophores. For example:
Q. How do structural modifications influence pharmacological activity?
Structure-activity relationship (SAR) studies suggest:
- Methoxy group : Enhances membrane permeability but may reduce metabolic stability.
- Thiazole substitution : 4-Methylthiazole improves steric fit in hydrophobic binding pockets .
- Hydroxyphenyl ring : Hydrogen bonding potential (O-H···N) correlates with anti-inflammatory activity in analogous compounds .
Q. What analytical methods resolve contradictions in spectroscopic data?
Discrepancies in NMR/IR results can be addressed by:
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₅H₁₄N₃O₂S).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions.
- Cross-validation : Compare with crystallographic data (bond lengths/angles) .
Methodological Notes
- Synthetic Reproducibility : Replicate reflux conditions (65–80°C, ethanol/acetic acid) to ensure consistent cyclization .
- Crystallography : Use Stoe IPDS-II diffractometers for single-crystal analysis; refine H-atom positions via difference Fourier maps .
- Biological Assays : Prioritize in vitro cytotoxicity screens (e.g., MTT assay on cancer cell lines) before in vivo testing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
